molecular formula C5H2BrClF2S B12069087 3-Bromo-2-chloro-5-(difluoromethyl)thiophene

3-Bromo-2-chloro-5-(difluoromethyl)thiophene

Cat. No.: B12069087
M. Wt: 247.49 g/mol
InChI Key: CQYCPANNUWICFP-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(difluoromethyl)thiophene is a halogen-substituted thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. The presence of bromine, chlorine, and difluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis and various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(difluoromethyl)thiophene typically involves halogenation reactionsThe reaction conditions often include the use of bromine or bromine-containing reagents and a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with strict control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(difluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

3-Bromo-2-chloro-5-(difluoromethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(difluoromethyl)thiophene involves its interaction with various molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-5-(difluoromethyl)pyridine
  • 3-Bromo-5-chloro-2-(difluoromethyl)pyridine
  • 1-Bromo-3-chloro-5-fluorobenzene

Uniqueness

3-Bromo-2-chloro-5-(difluoromethyl)thiophene is unique due to the presence of the thiophene ring, which imparts distinct aromatic properties and reactivity compared to its pyridine and benzene analogs. This uniqueness makes it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C5H2BrClF2S

Molecular Weight

247.49 g/mol

IUPAC Name

3-bromo-2-chloro-5-(difluoromethyl)thiophene

InChI

InChI=1S/C5H2BrClF2S/c6-2-1-3(5(8)9)10-4(2)7/h1,5H

InChI Key

CQYCPANNUWICFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Cl)C(F)F

Origin of Product

United States

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